molecular formula C21H15N3 B147588 2,4,6-Triphenyl-1,3,5-triazine CAS No. 493-77-6

2,4,6-Triphenyl-1,3,5-triazine

Cat. No. B147588
Key on ui cas rn: 493-77-6
M. Wt: 309.4 g/mol
InChI Key: HBQUOLGAXBYZGR-UHFFFAOYSA-N
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Patent
US03932402

Procedure details

Benzonitrile (5.2 g, 0.05 mol) was added dropwise over a period of 100 sec to 20 ml (34 g, 0.23 mol) of stirred trifluoromethanesulfonic acid with the temperature being allowed to rise as high as 91°C. When the reaction mixture cooled to 25°C, the yellow solution was poured into 100 ml cold ethanol. The yellow color disappeared and a white flocculent precipitate formed. Recrystallization of this precipitate from 150 ml chloroform afforded 3.43 g (66 percent yield) of 2,4,6-triphenyl-s-triazine (white crystals, m.p. 235°-237°C) (Lit. m.p. 232°C, J. Chem. Soc., 1941, 278). The 3.43 g sample of product exhibited no nitrile bands in the infrared spectrum but the infrared spectral band characteristic of the triazine structure was very strong at 6.6μ.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O>C(O)C>[C:2]1([C:1]2[N:8]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[N:8]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[N:8]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
34 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise as high as 91°C
CUSTOM
Type
CUSTOM
Details
a white flocculent precipitate formed
CUSTOM
Type
CUSTOM
Details
Recrystallization of this precipitate from 150 ml chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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